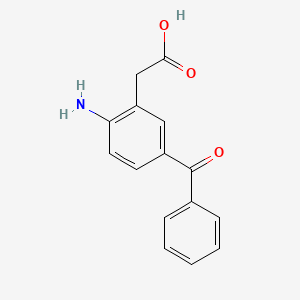

(2-Amino-5-benzoylphenyl)acetic acid

Description

(2-Piperazin-1-ylpyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine core substituted with a piperazine moiety at the 2-position and a hydroxymethyl group at the 3-position. Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol.

Synthesis and Applications:

The compound is synthesized via nucleophilic substitution reactions between pyridine derivatives and piperazine, followed by hydroxymethylation. It serves as a key intermediate in the synthesis of pharmaceuticals, including mirtazapine, a tetracyclic antidepressant. Its role as a precursor underscores its importance in optimizing pharmacokinetic properties, such as bioavailability and metabolic stability .

Properties

CAS No. |

51579-81-8 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2-(2-amino-5-benzoylphenyl)acetic acid |

InChI |

InChI=1S/C15H13NO3/c16-13-7-6-11(8-12(13)9-14(17)18)15(19)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) |

InChI Key |

XEUUQQCQFHDEBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Bulky substituents, such as the 4-isopropylbenzyl group in the cyclohexane derivative (413.62 g/mol), are associated with enhanced receptor selectivity but reduced solubility .

Functional Group Modifications: The triazole-pyrimidine-piperazine methanone (516.98 g/mol) demonstrates how hybrid scaffolds can target multiple pathways (e.g., kinase inhibition) but may introduce synthetic complexity . The hydroxymethyl group in (2-Piperazin-1-ylpyridin-3-yl)methanol is critical for hydrogen bonding in receptor interactions, a feature absent in non-polar analogs like the cyclohexane derivative .

Synthetic Utility :

- Simpler piperazine-pyridine derivatives (e.g., the parent compound) are preferred intermediates due to their straightforward functionalization, whereas complex analogs require multi-step syntheses .

Preparation Methods

Benzoylation of Indolin-2-one

Indolin-2-one undergoes Friedel-Crafts acylation using benzoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds at elevated temperatures (180–185°C), yielding 5-benzoylindolin-2-one.

Reaction Conditions

| Parameter | Value |

|---|---|

| Benzoyl chloride | 42.5 g (0.3 mol) |

| Indolin-2-one | 133 g (0.1 mol) |

| Aluminum chloride | 66 g (0.5 mol) |

| Temperature | 180–185°C |

| Yield | 73% (17.5 g) |

The product is isolated via precipitation in ice water and recrystallized from methanol, yielding a crystalline solid with a melting point of 204–205°C.

Hydrolysis and Neutralization

5-Benzoylindolin-2-one is hydrolyzed in 3N sodium hydroxide (NaOH) under nitrogen atmosphere for 0.5–1 hour. The basic solution is filtered to remove insoluble impurities and neutralized to pH 6–7 using glacial acetic acid or dilute hydrochloric acid (HCl).

Critical Considerations

-

Cyclization Risk : Direct recrystallization of the product may revert it to the precursor indolin-2-one. To mitigate this, the acid is isolated via careful acidification without recrystallization.

-

Solvent Selection : Methanol and acetonitrile are employed for washing to remove residual AlCl₃ and byproducts.

Alternative Pathways: Aminobenzophenone Derivatives

An alternative route involves aminobenzophenones as starting materials. This method is less common but offers flexibility in introducing substituents on the benzoyl group.

Ozonolysis of Indole Intermediates

Ethyl α-(2-methyl-3-phenylindol-7-yl)acetate, derived from 1-aminoindolin-2-one and phenylacetone, is treated with ozone in acetic acid. This oxidative cleavage yields ethyl 2-acetamido-3-benzoylphenylacetate, which is hydrolyzed and cyclized to 7-benzoylindolin-2-one. Subsequent hydrolysis produces this compound.

Advantages and Limitations

-

Advantage : Enables incorporation of electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzoyl ring.

-

Limitation : Multi-step synthesis reduces overall yield (typically <50%).

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability |

|---|---|---|

| Friedel-Crafts route | 73 | High |

| Aminobenzophenone route | 45–50 | Moderate |

The Friedel-Crafts method is preferred for large-scale synthesis due to fewer steps and higher reproducibility.

Purity and Byproduct Management

-

Aluminum Residues : Washing with acetonitrile effectively removes AlCl₃ traces.

-

Acid Stability : The product is stable under weakly acidic conditions (pH 6–7) but degrades in strong acids.

Challenges and Optimization Strategies

Cyclization During Purification

Partial reversion to indolin-2-one occurs if the product is heated above 50°C during drying. Solutions include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2-Amino-5-benzoylphenyl)acetic acid, and how do reaction parameters influence yield?

- Methodology : Synthesis typically involves sequential Friedel-Crafts acylation to introduce the benzoyl group, followed by nitration, reduction to the amine, and acetylation. Key parameters include:

- Temperature : Optimal acylation occurs at 80–100°C using AlCl₃ as a Lewis acid .

- pH control : Maintain pH 8–9 during amination to prevent side reactions .

- Purification : Recrystallization with ethanol/water (3:1 v/v) yields 70–85% purity. Monitor via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) .

Q. How can titration methods be optimized to determine the carboxylic acid content in this compound?

- Methodology : Use potentiometric titration with 0.1M NaOH under nitrogen to avoid CO₂ interference. Key steps:

- Endpoint detection : Equivalence point at pH 8.3–8.7 (validated by derivative curve analysis).

- Error mitigation : Standardize NaOH daily with potassium hydrogen phthalate (KHP); triplicate trials reduce variability.

- Calculation : %Acidity = (V_NaOH × M_NaOH × 181.2 g/mol) / (sample mass) × 100 .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify benzoyl (δ 7.8–8.2 ppm aromatic), amino (δ 5.1–5.3 ppm), and acetic acid (δ 2.4–2.6 ppm) groups. Use DMSO-d₆ for solubility .

- IR spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹ C=O stretch) and amine (3350–3450 cm⁻¹ N-H stretch).

- X-ray crystallography : Resolve tautomeric forms (keto vs. enol) with R-factor < 0.05 .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and tautomeric stability of this compound?

- Methodology :

- Basis set : B3LYP/6-311++G** calculates HOMO-LUMO gaps (ΔE ≈ 4.2 eV) and dipole moments (5.1 Debye).

- Solvent effects : Polarizable Continuum Model (PCM) shows keto-enol equilibrium shifts from 85:15 (DMSO) to 92:8 (water).

- Validation : Compare computed vs. experimental UV-Vis λ_max (Δ < 5 nm acceptable) .

Q. What strategies resolve contradictions between computational predictions and experimental NMR data for this compound?

- Methodology :

- Conformational sampling : Use molecular dynamics (AMBER force field) to identify dominant conformers.

- GIAO-DFT : Recalculate chemical shifts with Boltzmann-weighted averages.

- Error sources : Investigate hydrogen bonding via variable-temperature NMR (VT-NMR) or paramagnetic impurities via EPR .

Q. How do researchers optimize reaction conditions to minimize side products during benzoylation?

- Methodology :

- Catalyst screening : Compare AlCl₃ (75% yield) vs. FeCl₃ (60% yield) in Friedel-Crafts acylation.

- Kinetic control : Lower temperature (60°C) reduces polyacylation.

- Byproduct analysis : Monitor via LC-MS (m/z 320 for desired product vs. m/z 450 for dimer) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for the carboxylic acid group?

- Analysis :

- Experimental : Potentiometric titration in 20% ethanol yields pKa 3.8 ± 0.1.

- Computational : DFT predicts pKa 4.2 (overestimates by 0.4 units).

- Resolution : Account for solvation entropy and counterion effects in DFT models .

Methodological Best Practices

- Synthetic reproducibility : Use Schlenk lines for moisture-sensitive steps.

- Analytical validation : Cross-validate purity assessments via NMR, HPLC, and elemental analysis.

- Error reporting : Include standard deviations (e.g., ±0.05% for titration) and outlier rejection criteria (Grubbs’ test, α=0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.